4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
Description
4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a synthetic organic compound characterized by a central butanoic acid backbone substituted with:
- A 4-bromophenyl group linked via an amide bond at position 2.
- A piperazin-1-yl moiety at position 2.
- A carboxylic acid group at the terminal position.
Properties
IUPAC Name |
4-(4-bromoanilino)-4-oxo-2-piperazin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3/c15-10-1-3-11(4-2-10)17-13(19)9-12(14(20)21)18-7-5-16-6-8-18/h1-4,12,16H,5-9H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKGKYXJKUEQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps. One common approach is the reaction of 4-bromophenylamine with a suitable butanoic acid derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid exhibit significant antitumor properties. For instance, studies on structurally related compounds have shown efficacy against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves the induction of apoptosis in tumor cells and inhibition of cell proliferation.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it may possess bactericidal effects against certain strains of bacteria, making it a candidate for further development as an antibiotic or antifungal agent.
Neurological Applications
Given the piperazine component, there is potential for this compound in treating neurological disorders. Piperazine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems, indicating that this compound could be explored for conditions like depression or anxiety.
Pain Management
There is emerging interest in the analgesic properties of compounds with similar structures. The interaction with opioid receptors suggests that this compound might be investigated as a novel pain management solution.
Structural Studies and Case Studies
Recent studies have focused on the crystal structure of similar compounds to elucidate their binding mechanisms and interactions at the molecular level. For example, a study published in Natural Science Reports detailed the crystal structure of a related piperazine derivative, highlighting the importance of specific bond angles and conformations that influence biological activity .
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The bromophenyl group and piperazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations
Key analogs differ in substituents on the aryl ring, piperazine moiety, or backbone (Table 1):
Physicochemical Properties
Variations in substituents significantly impact molecular weight, melting point, and solubility (Table 2):
*Calculated based on structural similarity. †Estimated from analogs with carboxylic acid groups .
Biological Activity
4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, also known by its chemical formula C10H8BrNO3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8BrNO3
- Molecular Weight : 270.079 g/mol
- CAS Number : 59256-47-2
The compound features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects. The presence of the bromophenyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 46.9 μg/mL to 93.7 μg/mL against various bacterial strains, indicating promising antibacterial potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focusing on thiazole-integrated pyrrolidinone derivatives highlighted that structural modifications, including the introduction of bromophenyl groups, can enhance cytotoxic activity against cancer cell lines. For example, certain analogues exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The mechanism through which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For instance, the piperazine ring is known to interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition . Additionally, the bromophenyl group could facilitate interactions with biomolecules through hydrophobic contacts and hydrogen bonding.
Study on Anticonvulsant Activity
A notable study examined the anticonvulsant properties of structurally related compounds. The results indicated that modifications in the phenyl ring significantly affected the anticonvulsant efficacy. Compounds with electron-withdrawing groups showed enhanced activity in animal models of epilepsy .
Synthesis and Evaluation
Research has also focused on synthesizing new derivatives from this compound to evaluate their biological activities. For instance, a series of heterocycles were synthesized from this compound, leading to the identification of several potent antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for synthesizing 4-((4-Bromophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Coupling of 4-bromoaniline with a butanoic acid derivative (e.g., via amide bond formation using carbodiimide crosslinkers like EDC/HCl).
- Step 2 : Introduction of the piperazine moiety at the 2-position through nucleophilic substitution or reductive amination.
- Step 3 : Purification via flash chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .
- Key Validation : NMR (¹H/¹³C) to confirm substituent positions and HPLC (>95% purity) for quality control .
Q. What safety protocols are critical when handling this compound?
- Hazard Classification : Irritant (skin/eyes) and potential respiratory sensitizer based on structural analogs .
- Precautions : Use fume hoods, PPE (gloves, lab coat), and avoid inhalation. Store in airtight containers at 2–8°C.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ ~7.3–7.6 ppm), piperazine (δ ~2.5–3.5 ppm), and carbonyl groups (δ ~170–175 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) .
- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₆H₁₉BrN₃O₃: ~380.06 g/mol) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during derivative synthesis?
- Challenge : Low yields (e.g., 22–27% in some analogs) due to steric hindrance or competing side reactions .
- Solutions :
- Catalysis : Use Pd-mediated cross-coupling for bromophenyl group introduction (improves regioselectivity).
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF/water mixtures to reduce byproducts.
- Temperature Control : Lower reaction temperatures (0–5°C) during amide coupling to minimize hydrolysis .
Q. How to resolve discrepancies in NMR data for structurally similar derivatives?
- Issue : Overlapping peaks or unexpected shifts in piperazine or bromophenyl regions.
- Methodology :
Q. What strategies are effective for evaluating biological activity and structure-activity relationships (SAR)?
- Assay Design :
- Enzyme Inhibition : Test against kinase targets (e.g., KYN-3-OHase) using fluorometric assays (IC₅₀ ~12.5 µM for analogs) .
- Cell-Based Assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 10–100 µM concentrations.
- SAR Insights :
| Analog | Enzyme Target | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|---|
| This compound | KYN-3-OHase | 12.5 | Bromophenyl, piperazine |
| 4-Fluorophenyl analog | KYN-3-OHase | 15.0 | Fluorophenyl |
| Piperazine-free derivative | None | >100 | Lacks piperazine |
Source : Comparative data adapted from fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
